molecular formula C14H17N5O6 B12072309 Guanosine, 2'-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo-(9CI)

Guanosine, 2'-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo-(9CI)

Cat. No.: B12072309
M. Wt: 351.31 g/mol
InChI Key: OTUWJGYUHKUNTL-XLPZGREQSA-N
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Description

Guanosine, 2’-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo- (9CI) is a modified nucleoside analog Nucleosides are fundamental components of nucleic acids, which are essential for various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine, 2’-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo- (9CI) typically involves multi-step organic synthesis. The starting material is often a protected guanosine derivative. Key steps may include:

    Protection of functional groups: Protecting groups are used to prevent unwanted reactions.

    Selective deoxygenation: Achieved using reagents like tributyltin hydride.

    Introduction of the 2-methyl-1-oxopropyl group: This can be done through acylation reactions.

    Oxidation and reduction steps: To introduce the 7,8-dihydro and 8-oxo functionalities.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 8-oxo position.

    Reduction: Reduction reactions can modify the 7,8-dihydro functionality.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the nucleoside.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Acylation reagents: Acetic anhydride, acetyl chloride.

Major Products

The major products of these reactions depend on the specific conditions but can include further modified nucleoside analogs with potential biological activity.

Scientific Research Applications

Chemistry

    Synthesis of novel nucleoside analogs: Used as building blocks for more complex molecules.

    Study of reaction mechanisms: Helps in understanding the behavior of nucleosides under various conditions.

Biology

    DNA/RNA studies: Used in the study of nucleic acid structure and function.

    Enzyme interactions: Investigates how enzymes interact with modified nucleosides.

Medicine

    Antiviral agents: Potential use in the development of antiviral drugs.

    Cancer research: Studied for its potential to inhibit cancer cell growth.

Industry

    Biotechnology: Used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of Guanosine, 2’-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo- (9CI) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may inhibit enzymes involved in DNA replication or repair, leading to cell death or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyguanosine: A naturally occurring nucleoside.

    8-Oxo-2’-deoxyguanosine: A known oxidative damage marker in DNA.

    7,8-Dihydro-8-oxo-2’-deoxyguanosine: Another modified nucleoside with similar properties.

Uniqueness

Guanosine, 2’-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo- (9CI) is unique due to its specific modifications, which may confer unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H17N5O6

Molecular Weight

351.31 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxopurin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C14H17N5O6/c1-5(2)11(22)17-13-16-10-9(12(23)18-13)15-14(24)19(10)8-3-6(21)7(4-20)25-8/h5-8,20-21H,3-4H2,1-2H3,(H,17,18,22,23)/t6-,7+,8+/m0/s1

InChI Key

OTUWJGYUHKUNTL-XLPZGREQSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC(=O)C2=NC(=O)N(C2=N1)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CC(C)C(=O)NC1=NC(=O)C2=NC(=O)N(C2=N1)C3CC(C(O3)CO)O

Origin of Product

United States

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